6-Bromo-2-chloro-3-methylbenzoic acid 6-Bromo-2-chloro-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1428234-64-3
VCID: VC8240364
InChI: InChI=1S/C8H6BrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
SMILES: CC1=C(C(=C(C=C1)Br)C(=O)O)Cl
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

6-Bromo-2-chloro-3-methylbenzoic acid

CAS No.: 1428234-64-3

Cat. No.: VC8240364

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloro-3-methylbenzoic acid - 1428234-64-3

Specification

CAS No. 1428234-64-3
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name 6-bromo-2-chloro-3-methylbenzoic acid
Standard InChI InChI=1S/C8H6BrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key AWMOTYMHHNTLKW-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)Br)C(=O)O)Cl
Canonical SMILES CC1=C(C(=C(C=C1)Br)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 6-bromo-2-chloro-3-methylbenzoic acid is C₈H₆BrClO₂, with a molecular weight of 265.49 g/mol. The benzene ring is substituted at the 2-, 3-, and 6-positions with chlorine, methyl, and bromine groups, respectively, while the carboxylic acid functional group occupies the 1-position. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.

Synthetic Pathways

Oxidation of 6-Bromo-2-chloro-3-methylbenzaldehyde

A primary route to 6-bromo-2-chloro-3-methylbenzoic acid involves the oxidation of its aldehyde precursor, 6-bromo-2-chloro-3-methylbenzaldehyde. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous conditions. For example:

6-Bromo-2-chloro-3-methylbenzaldehydeH2SO4KMnO46-Bromo-2-chloro-3-methylbenzoic acid\text{6-Bromo-2-chloro-3-methylbenzaldehyde} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{6-Bromo-2-chloro-3-methylbenzoic acid}

The reaction proceeds via the conversion of the aldehyde (–CHO) group to a carboxylic acid (–COOH), with yields dependent on reaction temperature and stoichiometry.

Alternative Methods

  • Carboxylation of Halogenated Toluenes: Direct carboxylation of 2-chloro-3-methyl-6-bromotoluene using carbon dioxide under high-pressure conditions.

  • Hydrolysis of Nitriles: Hydrolysis of 6-bromo-2-chloro-3-methylbenzonitrile in the presence of aqueous acid or base.

Chemical Reactivity and Functionalization

Decarboxylation

Under thermal or basic conditions, 6-bromo-2-chloro-3-methylbenzoic acid may undergo decarboxylation to form 6-bromo-2-chloro-3-methylbenzene:

C₈H₆BrClO₂ΔC₇H₅BrCl+CO2\text{C₈H₆BrClO₂} \xrightarrow{\Delta} \text{C₇H₅BrCl} + \text{CO}_2

This reaction is significant in synthetic applications where the carboxylic acid group serves as a transient functional block.

Esterification and Amidation

The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively. For instance, reaction with methanol in the presence of sulfuric acid yields methyl 6-bromo-2-chloro-3-methylbenzoate:

C₈H₆BrClO₂+CH₃OHH2SO4C₉H₈BrClO₂+H2O\text{C₈H₆BrClO₂} + \text{CH₃OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C₉H₈BrClO₂} + \text{H}_2\text{O}

Such derivatives are valuable intermediates in pharmaceutical synthesis.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s halogenated structure makes it a candidate for synthesizing bioactive molecules. For example, it could serve as a precursor to:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Via functionalization of the carboxylic acid group.

  • Antimicrobial agents: By introducing heterocyclic moieties at the methyl or halogen positions.

Agrochemical Development

In agrochemistry, 6-bromo-2-chloro-3-methylbenzoic acid may be used to design herbicides or pesticides. Its halogen substituents enhance lipophilicity, facilitating penetration into plant or insect tissues.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but poorly soluble in water due to its hydrophobic substituents.

  • Stability: Stable under ambient conditions but may decompose under strong acidic or basic environments.

Challenges and Future Directions

Synthetic Optimization

Current methods for synthesizing 6-bromo-2-chloro-3-methylbenzoic acid require optimization to improve yields and reduce reliance on harsh oxidizing agents. Catalytic oxidation methods using transition metals (e.g., ruthenium or palladium) could offer greener alternatives.

Biological Activity Profiling

While the compound’s potential pharmacological applications are theorized, empirical studies are needed to validate its efficacy and safety. Collaborative efforts between synthetic chemists and biologists will be critical in this regard.

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